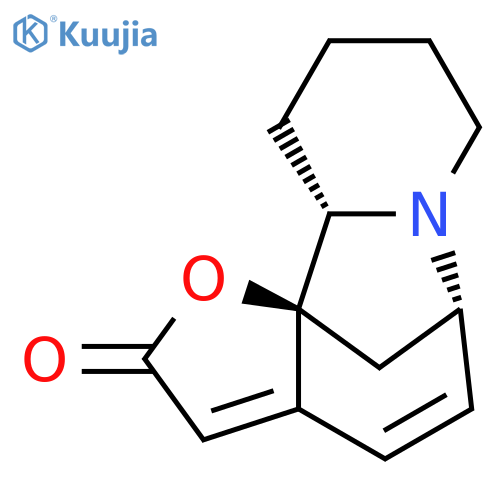

Total synthesis of (-)-allosecurinine

,

Angewandte Chemie,

2008,

47(41),

7945-7948